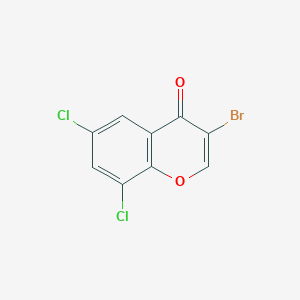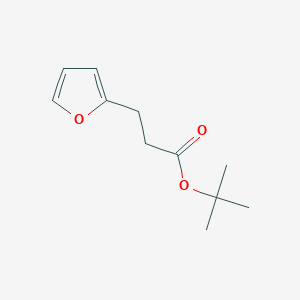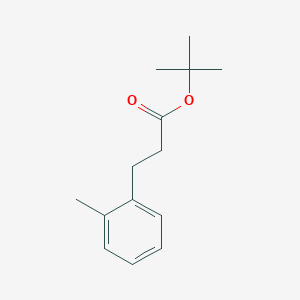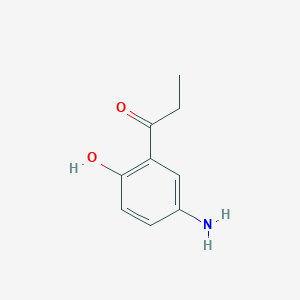
1-(5-Amino-2-hydroxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Amino-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, along with a propanone moiety. It is used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
5’-Amino-2’-hydroxypropiophenone is a key intermediate in the synthesis of camptothecin analogs, including 7-Ethyl-10-hydroxycamptothecin (SN-38) . SN-38 is a potent antineoplastic agent, most commonly used to treat metastatic carcinoma . Therefore, the primary targets of 5’-Amino-2’-hydroxypropiophenone are the cellular components involved in the synthesis and action of SN-38.
Mode of Action
It is known that this compound is crucial in the synthesis of sn-38 . SN-38, once synthesized, inhibits the action of topoisomerase I, an enzyme that relieves strain in DNA by inducing reversible single-strand breaks . By inhibiting this enzyme, SN-38 prevents DNA replication and transcription, leading to cell death .
Biochemical Pathways
5’-Amino-2’-hydroxypropiophenone is involved in the biochemical pathways leading to the synthesis of SN-38 . These pathways involve a series of chemical reactions, including condensation, reduction, and cyclization . The downstream effects of these pathways include the production of SN-38 and the subsequent inhibition of topoisomerase I .
Pharmacokinetics
The compound’s role as a precursor in the synthesis of sn-38 suggests that its absorption, distribution, metabolism, and excretion (adme) properties may be similar to those of sn-38 . SN-38 is known to have good bioavailability and is metabolized in the liver .
Result of Action
The primary result of the action of 5’-Amino-2’-hydroxypropiophenone is the synthesis of SN-38 . The action of SN-38 leads to the inhibition of topoisomerase I, preventing DNA replication and transcription, and ultimately leading to cell death . This makes SN-38, and by extension 5’-Amino-2’-hydroxypropiophenone, effective in the treatment of metastatic carcinoma .
Action Environment
The action of 5’-Amino-2’-hydroxypropiophenone, like many chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical compounds .
生化分析
Biochemical Properties
5’-Amino-2’-hydroxypropiophenone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-hydroxyphenyl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-amino-2-hydroxybenzaldehyde with a suitable ketone, followed by reduction to yield the desired product . The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated reactors, precise temperature control, and advanced purification techniques are common in industrial production .
化学反应分析
Types of Reactions
1-(5-Amino-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
科学研究应用
1-(5-Amino-2-hydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
1-(2-Amino-5-hydroxyphenyl)propan-1-one: This compound has a similar structure but with different positions of the amino and hydroxyl groups.
1-(4-Amino-2-hydroxyphenyl)propan-1-one: Another isomer with the amino and hydroxyl groups in different positions on the phenyl ring.
Uniqueness
1-(5-Amino-2-hydroxyphenyl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
属性
IUPAC Name |
1-(5-amino-2-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPNKYABIOFPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
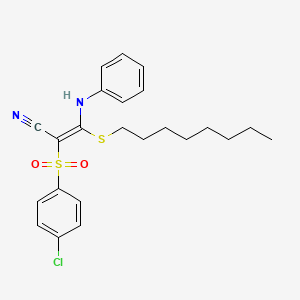
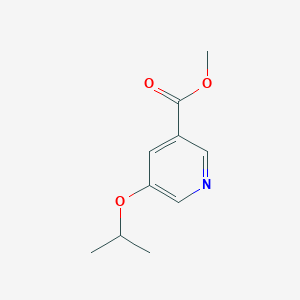
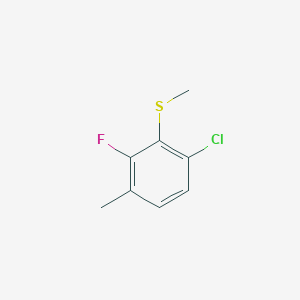
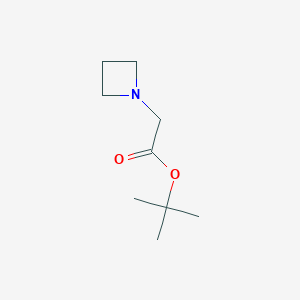

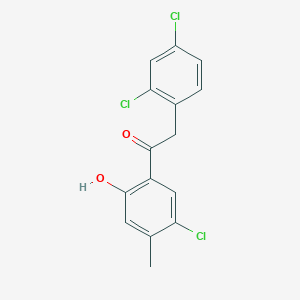
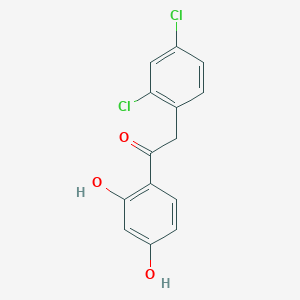
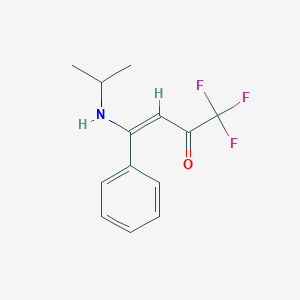
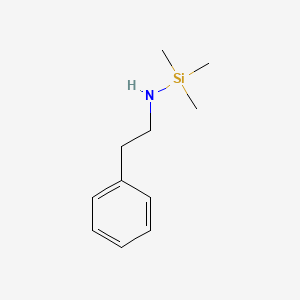
![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)
